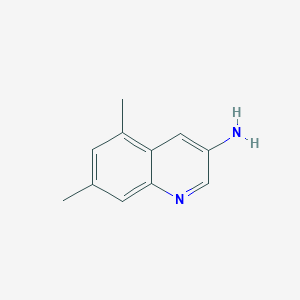
5,7-Dimethylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the use of Grignard reagents for the alkylation of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is becoming increasingly popular to meet environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide or titanium dioxide under aerobic conditions.
Reduction: Reducing agents such as sodium dithionite or stannous chloride.
Substitution: Reagents like alkyl halides, Grignard reagents, and various acids.
Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
5,7-Dimethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is particularly relevant in its antimicrobial activity .
Comparison with Similar Compounds
- 7,8-Dimethylquinolin-5-amine
- 5,7-Dibromo-8-hydroxyquinoline
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Comparison: 5,7-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,7-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3 |
InChI Key |
DFCCZOIFFSPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




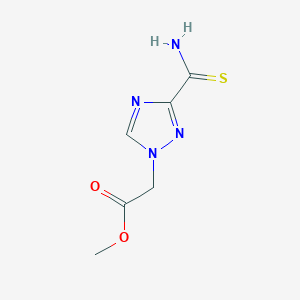
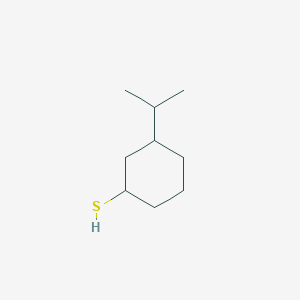

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
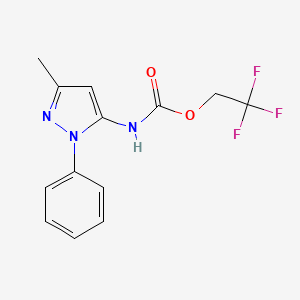
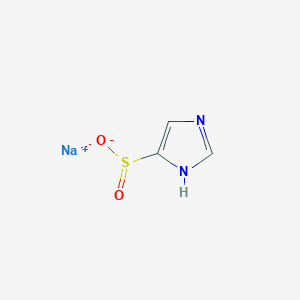
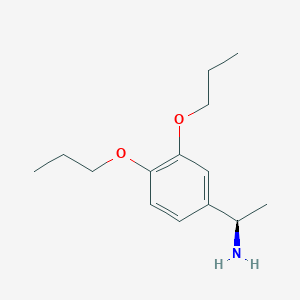
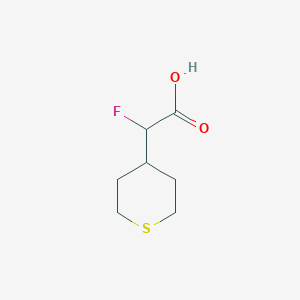
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
